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For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 2,2-dimethoxypropanoate (MDMP), a member of the orthoester family, is a versatile

reagent and building block in modern organic synthesis. This technical guide provides a

comprehensive overview of its core functions, supported by quantitative data, detailed

experimental protocols, and mechanistic visualizations. While its applications are not as widely

documented as some other orthoesters, MDMP serves as a valuable precursor for the

formation of other key reactive intermediates and has potential applications in catalysis and as

a protecting group surrogate. This document aims to be a critical resource for professionals in

research and development by consolidating available data and outlining its synthetic utility.

Introduction
Methyl 2,2-dimethoxypropanoate (CAS No. 10076-48-9), also known as methyl pyruvate

dimethyl acetal, is a specialty chemical with the molecular formula C₆H₁₂O₄. As an orthoester, it

possesses a unique structural motif with a quaternary carbon atom bonded to a methyl group,

a methyl ester, and two methoxy groups. This arrangement confers upon it a distinct reactivity

profile, making it a subject of interest in various synthetic transformations. While broad claims

exist regarding its use as an oxidation catalyst for the conversion of terminal alkynes to

alcohols and as a model system in biosynthesis, detailed, peer-reviewed evidence for these

specific applications remains elusive in readily available literature[1]. This guide will focus on its
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established and potential roles in organic synthesis based on the general reactivity of

orthoesters and available data for MDMP.

Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical and spectral properties is fundamental to its

application in synthesis. The data for Methyl 2,2-dimethoxypropanoate is summarized below.

Physical Properties
Property Value Reference(s)

CAS Number 10076-48-9 [1][2][3][4]

Molecular Formula C₆H₁₂O₄ [1][2][4]

Molecular Weight 148.16 g/mol [1][2][4]

Boiling Point
183.1 °C (at 760 mmHg); 70

°C (at 13 mmHg)
[1][3]

Density 1.030 - 1.07 g/cm³ [1][3]

Flash Point 67.6 °C [1][3]

Refractive Index (n20/D) 1.4100 - 1.4120 [3]

Appearance Colorless liquid [3]

Solubility Soluble in organic solvents

Spectroscopic Data
Spectrum: 400 MHz in CDCl₃[2]

Peak Assignments:

δ 3.82 ppm (s, 3H): Corresponds to the methyl protons of the ester group (-COOCH₃).

δ 3.29 ppm (s, 6H): Corresponds to the protons of the two equivalent methoxy groups (-

OCH₃).
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δ 1.53 ppm (s, 3H): Corresponds to the protons of the methyl group attached to the

quaternary carbon (C-CH₃).

Spectrum: 100 MHz in CDCl₃[2]

Peak Assignments:

δ 172.5 ppm: Carbonyl carbon of the ester group.

δ 101.5 ppm: Quaternary carbon of the orthoester.

δ 52.0 ppm: Methyl carbon of the ester group.

δ 49.5 ppm: Methoxy carbons.

δ 21.0 ppm: Methyl carbon attached to the quaternary center.

Key Absorptions (liquid film):

~2950 cm⁻¹: C-H stretching of alkyl groups.

~1740 cm⁻¹: C=O stretching of the ester group.

~1100-1200 cm⁻¹: C-O stretching of the ester and ether linkages[5].

Molecular Ion (M⁺): m/z 148[2]

Major Fragments:

m/z 117: Loss of a methoxy radical (•OCH₃).

m/z 89: Further fragmentation.

m/z 43: Likely corresponds to the acetyl cation [CH₃CO]⁺.

Core Functions and Synthetic Applications
As an orthoester, Methyl 2,2-dimethoxypropanoate is expected to undergo reactions typical

for this functional group. Its primary function revolves around its electrophilic nature at the
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central carbon and its ability to act as a protecting group precursor or a source of other reactive

species.

Synthesis of Methyl 2,2-dimethoxypropanoate
A common method for the synthesis of orthoesters is the acid-catalyzed reaction of a

corresponding ketone or ester with an orthoformate. For MDMP, this would involve the reaction

of methyl pyruvate with trimethyl orthoformate.

Reactants

Reagents

Products

Methyl Pyruvate

Methyl 2,2-dimethoxypropanoate

Trimethyl Orthoformate

Acid Catalyst (e.g., H₂SO₄)

 catalysis

Methyl Formate Methanol

Click to download full resolution via product page

Synthesis of Methyl 2,2-dimethoxypropanoate.

This is a generalized procedure based on orthoester synthesis.
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To a stirred solution of methyl pyruvate (1.0 eq) in trimethyl orthoformate (2.0-3.0 eq) at 0 °C,

add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the

reaction progress by TLC or GC-MS.

Upon completion, quench the reaction by adding a solid base (e.g., sodium carbonate) and

stir for 30 minutes.

Filter the mixture and remove the excess trimethyl orthoformate and by-products under

reduced pressure.

Purify the crude product by fractional distillation under vacuum to afford pure Methyl 2,2-
dimethoxypropanoate.

Role as a Protecting Group Precursor
Orthoesters are precursors to acetals and ketals, which are widely used as protecting groups

for diols. While 2,2-dimethoxypropane is more commonly used for this purpose, Methyl 2,2-
dimethoxypropanoate can, in principle, undergo transketalization with a diol under acidic

conditions to form a cyclic ketal, protecting the diol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b158955?utm_src=pdf-body
https://www.benchchem.com/product/b158955?utm_src=pdf-body
https://www.benchchem.com/product/b158955?utm_src=pdf-body
https://www.benchchem.com/product/b158955?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methyl 2,2-dimethoxypropanoate

(CH₃O)₂C(CH₃)CO₂CH₃

{Protonated Orthoester}
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1,2- or 1,3-Diol

R(OH)₂

Nucleophilic Attack

{Acid Catalyst | (e.g., p-TsOH)}

Protected Diol

(Cyclic Ketal)

Cyclization & Elimination

{Methanol + Methyl Propanoate}
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Protecting group formation workflow.

Dissolve the diol (1.0 eq) and Methyl 2,2-dimethoxypropanoate (1.1-1.5 eq) in an

anhydrous, non-polar solvent (e.g., dichloromethane or toluene).

Add a catalytic amount of a Brønsted acid such as p-toluenesulfonic acid (p-TsOH) or a

Lewis acid.

Stir the reaction at room temperature or with gentle heating. The reaction can be driven to

completion by removing the methanol by-product, for example, by azeotropic distillation.

Monitor the reaction by TLC. Upon completion, quench with a mild base (e.g., triethylamine

or saturated sodium bicarbonate solution).

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purify the resulting cyclic ketal by column chromatography on silica gel.
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Conclusion
Methyl 2,2-dimethoxypropanoate is a specialty orthoester with potential applications in

organic synthesis, primarily as a precursor for other reactive species and in the formation of

protecting groups. While its specific uses are not as extensively documented as other related

compounds, its reactivity profile as an orthoester makes it a potentially valuable tool for

synthetic chemists. This guide has consolidated the available physical, spectroscopic, and

synthetic data to provide a foundational understanding of MDMP for researchers and

professionals in drug development and chemical synthesis. Further research into its catalytic

activities and applications in complex molecule synthesis is warranted to fully explore its

synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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